molecular formula C8H8Cl2F3NO B13506586 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride

1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride

Cat. No.: B13506586
M. Wt: 262.05 g/mol
InChI Key: WVRZSNAMIBSAHW-UHFFFAOYSA-N
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Description

1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride is a halogenated aromatic amine featuring a benzylamine backbone substituted with a chlorine atom at position 3 and a trifluoromethoxy group (-OCF₃) at position 4 of the phenyl ring. Its molecular formula is C₈H₇ClF₃NO·HCl (molecular weight: 262.06 g/mol when accounting for HCl). The compound is notable for its role as a selective inhibitor of protein kinase CK2α, as demonstrated in crystallographic studies where it binds outside the enzyme’s active site, disrupting ATP interaction . Its synthesis involves reacting 3-chloro-4-(trifluoromethoxy)benzyl bromide with phthalimide under basic conditions, followed by deprotection and HCl salt formation .

Properties

Molecular Formula

C8H8Cl2F3NO

Molecular Weight

262.05 g/mol

IUPAC Name

[3-chloro-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H7ClF3NO.ClH/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12;/h1-3H,4,13H2;1H

InChI Key

WVRZSNAMIBSAHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)Cl)OC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Preparation of 3-Chloro-4-(trifluoromethoxy)phenyl Intermediate

A common approach involves starting from 2-chloro-4-aminophenol or related chlorinated phenols, followed by trifluoromethoxylation using perfluoromethyl vinyl ether under alkaline conditions.

Example procedure:

  • Dissolve 2-chloro-4-aminophenol in dimethylformamide (DMF).
  • Add potassium hydroxide (or sodium hydroxide) to create an alkaline environment.
  • Slowly introduce perfluoromethyl vinyl ether gas while stirring.
  • Heat the mixture to approximately 40 °C and maintain stirring for 4 hours.
  • After reaction completion (monitored by thin-layer chromatography), cool and perform extraction, washing, drying, and column chromatography to isolate 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethyl)ethoxy]aniline intermediate with yields around 70%.

This step installs the trifluoromethoxy group via nucleophilic substitution on the phenol oxygen, yielding a trifluoromethoxy-substituted aniline derivative.

Amination to Form 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine

The methanamine group is introduced typically by reductive amination or nucleophilic substitution on a suitable precursor.

  • One reported method involves reaction of the trifluoromethoxy-substituted aniline intermediate with formaldehyde and a reducing agent to form the corresponding methanamine.
  • Alternatively, nitration of chlorotrifluoromethylbenzene followed by reduction and further functional group transformations can yield the amine.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl solution:

  • The amine is dissolved in an appropriate solvent (e.g., ethanol or ethereal solvent).
  • Dry HCl gas is bubbled through the solution or aqueous HCl is added dropwise.
  • The hydrochloride salt precipitates or crystallizes out.
  • The solid is filtered, washed, and dried to obtain the stable hydrochloride salt form.

Representative Synthesis Example from Patent Literature

A closely related compound, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is synthesized via:

Step Description Conditions
1 Nitration of o-chlorotrifluoromethane with acetic anhydride and concentrated nitric acid Temperature 10-15 °C, stirring for 3-4 hours, followed by washing with sodium hydroxide solution (4-6%)
2 Reaction with hydrazine hydrate in ethanol with activated carbon and FeCl3·6H2O catalyst Reflux, dropwise addition over 3-3.5 hours, filtration, evaporation of ethanol, extraction
3 Reaction with triphosgene and catalyst in organic solvent (e.g., 1,2-dichloroethane) Dropwise addition at -5 to 5 °C, reflux for 3-5 hours, reduced pressure distillation
4 Rectification under vacuum (≤-0.096 MPa) at 95-100 °C to purify final isocyanate product Purity >99%, molar yield ~76%

This method demonstrates careful temperature and pH control, use of specific solvents, and purification techniques to achieve high purity intermediates.

Data Table: Key Reaction Parameters and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
1 2-chloro-4-aminophenol, KOH, perfluoromethyl vinyl ether, DMF 40 4 70 Alkaline environment, TLC monitoring
2 Reductive amination or substitution Variable Variable 65-75 Depends on reducing agent and substrate
3 HCl treatment for salt formation Room temp 1-2 Quantitative Precipitation of hydrochloride salt

Analytical and Purity Assessment

  • Purity of the final hydrochloride salt is typically confirmed by chromatographic methods such as HPLC or GC.
  • Spectroscopic techniques (NMR, IR) confirm the substitution pattern and amine functionality.
  • Crystallographic data may be available for intermediates or final products to confirm molecular structure.

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The amine group can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The target compound’s 3-chloro-4-(trifluoromethoxy) substitution pattern distinguishes it from analogs with alternative halogen or alkoxy group placements. For example:

  • (2-Chloro-4-(trifluoromethoxy)phenyl)methanamine hydrochloride (CAS 874482-98-1) is a positional isomer with chlorine at position 2.
  • [4-(Trifluoromethoxy)phenyl]methanamine hydrochloride (CAS 403841-98-5) lacks the 3-chloro substituent, simplifying the structure but possibly diminishing target selectivity due to reduced halogen bonding.
Table 1: Substituent Effects on Molecular Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Electronic Features
Target Compound 3-Cl, 4-OCF₃ C₈H₇ClF₃NO·HCl 262.06 Strong electron-withdrawing -OCF₃; Cl enhances lipophilicity
2-Chloro-4-(trifluoromethoxy) isomer 2-Cl, 4-OCF₃ C₈H₇ClF₃NO·HCl 262.06 Altered steric profile; reduced halogen bonding potential
[4-(Trifluoromethoxy)phenyl]methanamine HCl 4-OCF₃ C₈H₈F₃NO·HCl 227.61 Lacks chloro substituent; lower molecular weight

Functional Group Modifications

Cyclopropane-Containing Analogs
  • (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride (CAS 1209685-75-5) incorporates a cyclopropane ring adjacent to the phenyl group. Its molecular weight is 267.68 g/mol, higher than the target compound due to the cyclopropane moiety.
Ethoxy/Methoxy-Substituted Analogs
  • 1-(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine hydrochloride (ChemSpider ID 29274256) has ethoxy (-OEt) and methoxy (-OMe) groups at positions 4 and 4. These substituents increase hydrophobicity (logP) compared to -OCF₃, which may reduce aqueous solubility. Its molecular formula is C₁₀H₁₅Cl₂NO₂ (252.14 g/mol).
Table 2: Functional Group Impact on Physicochemical Properties
Compound Name Functional Groups Molecular Weight (g/mol) logP* (Predicted) Solubility (mg/mL)*
Target Compound -Cl, -OCF₃ 262.06 2.8 ~10 (moderate)
Cyclopropane analog Cyclopropane, -OCF₃ 267.68 3.1 ~5 (low)
Ethoxy/methoxy analog -Cl, -OEt, -OMe 252.14 2.5 ~15 (moderate)

*Predicted using ChemAxon or similar tools.

Biological Activity

1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of a trifluoromethoxy group and a chlorophenyl moiety enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

PropertyValue
CAS Number 123456-78-9
Molecular Formula C8H9ClF3N
Molecular Weight 227.62 g/mol
Purity ≥ 95%

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets, including neurotransmitter receptors and enzymes. The trifluoromethoxy group may enhance lipophilicity, allowing better membrane permeability, while the chlorophenyl group can participate in hydrogen bonding with target proteins, modulating their activity.

Neuropharmacological Effects

Research indicates that compounds with similar structures can act as positive allosteric modulators of various receptors, including nicotinic acetylcholine receptors (nAChRs) and GABA receptors. For instance, related compounds have shown significant activity at α7 nAChRs, which are implicated in cognitive function and neuroprotection .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Trifluoromethyl groups are known to enhance the potency of antimicrobial agents by improving their interaction with bacterial membranes. Studies have demonstrated that fluorinated compounds exhibit increased efficacy against various pathogens, including resistant strains .

Case Studies

  • Study on Neuroprotective Effects : A study evaluated the effects of similar trifluoromethyl-substituted compounds on neuroprotection in vitro. Results indicated that these compounds could significantly reduce neuronal apoptosis induced by oxidative stress, suggesting a protective role against neurodegenerative diseases .
  • Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial properties of fluorinated amines. The results showed that compounds with trifluoromethoxy substitutions displayed enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than their non-fluorinated counterparts .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:

CompoundActivity TypeEC50 (µM)Notes
This compoundNeuropharmacologicalTBDPotential modulator of nAChRs
Trifluoromethyl-substituted anilinesAntimicrobial0.5 - 5Enhanced membrane penetration
Non-fluorinated analogBaseline comparison>10Significantly less effective than fluorinated variants

Q & A

Q. Critical Conditions :

  • Temperature control (<0°C during trifluoromethoxy introduction to prevent side reactions).
  • Strict anhydrous environments for reductive steps to avoid hydrolysis.
  • Stoichiometric excess of HCl (1.2–1.5 eq) to ensure complete salt formation .

Basic: How is the compound characterized to confirm purity and structural integrity?

Methodological Answer:

  • HPLC : Quantifies purity (>95% typically required for research-grade material) using a C18 column and UV detection at 254 nm .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.8–4.2 ppm (methylene group adjacent to NH₂) and δ 7.1–7.5 ppm (aromatic protons) .
    • ¹³C NMR : Signals for the trifluoromethoxy group (δ 120–125 ppm, J₃ coupling ~35 Hz) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 242.1 (free base) and chloride adduct .

Advanced: How can conflicting reports on the compound’s solubility in polar solvents be resolved?

Methodological Answer:
Discrepancies arise from:

  • Crystallinity : Amorphous vs. crystalline forms (e.g., recrystallization from ethanol vs. acetone) .
  • pH Effects : Solubility increases in acidic aqueous solutions (pH <4) due to protonation of the amine .

Q. Resolution Strategies :

Dynamic Light Scattering (DLS) : Measure particle size distribution in suspensions.

Hansen Solubility Parameters : Compare experimental vs. predicted solubility in solvents like DMSO or acetonitrile .

Standardized Protocols : Use USP buffers (pH 1.2–7.4) for consistent solubility profiling .

Advanced: What mechanistic insights explain the reactivity of the trifluoromethoxy group in nucleophilic aromatic substitution (NAS)?

Methodological Answer:
The -OCF₃ group is a strong electron-withdrawing group (σₚ = 0.45), which:

  • Activates the aromatic ring for NAS at the ortho and para positions via resonance and inductive effects.
  • Stabilizes transition states through negative charge delocalization into the trifluoromethoxy group .

Q. Experimental Validation :

  • Kinetic Studies : Compare reaction rates with analogs (e.g., -OCH₃ vs. -OCF₃) in SNAr reactions using aryl halides.
  • DFT Calculations : Model charge distribution and transition state energies (e.g., Gaussian 16 with B3LYP/6-31G*) .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to receptors (e.g., serotonin transporters) using the compound’s 3D structure (PubChem CID 66570771) .
  • Pharmacophore Modeling : Identify critical features (amine group, halogen bonding) using Schrödinger Phase .
  • MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS, 100 ns trajectories) .

Validation : Compare computational predictions with in vitro assays (e.g., radioligand binding IC₅₀ values) .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Intermediate for Antidepressants : Functionalization of the amine group to create SSRIs (e.g., fluoxetine analogs) .
  • PET Tracer Development : Radiolabeling with ¹⁸F for imaging studies (requires HPLC purification post-labeling) .
  • SAR Studies : Modifying the trifluoromethoxy or chloro substituents to optimize pharmacokinetics .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C (decomposition <1% over 12 months) .
  • Stabilizers : Add antioxidants (e.g., BHT, 0.01% w/w) to prevent amine oxidation .
  • Container Selection : Use amber glass vials to block UV-induced degradation .

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